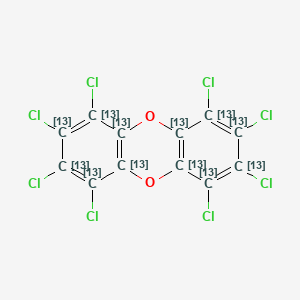

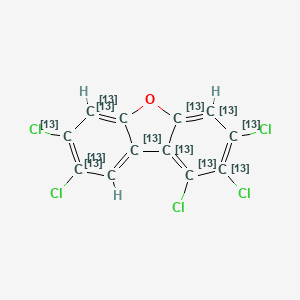

Octachlorodibenzo-p-dioxin-13C12

Overview

Description

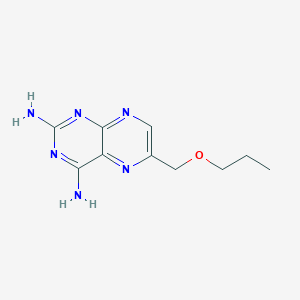

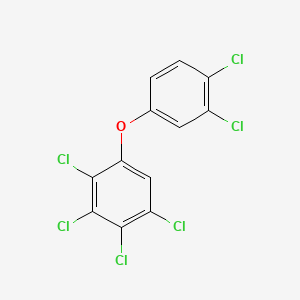

Octachlorodibenzo-p-dioxin-13C12, also known as OCDD or OctaCDD, is a type of polychlorinated dibenzodioxins (PCDDs). Its toxicity is similar to TCDD, but it is about 3000 times weaker . It is one of the dominant dioxin congeners in smoke emissions . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Synthesis Analysis

OCDD can be synthesized in bulk . The synthesis involves small molecule compounds labeled with stable isotopes, which can be used for chemical identification, qualitative, quantitative, detection, etc .Molecular Structure Analysis

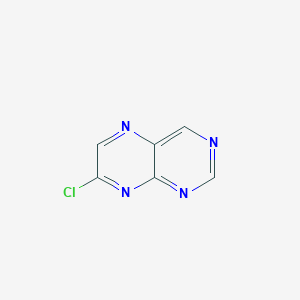

The molecular formula of this compound is [13C]12Cl8O2 and its molecular weight is 471.66 .Chemical Reactions Analysis

Simple aromatic halogenated organic compounds, such as this compound, are very unreactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .Physical and Chemical Properties Analysis

This compound is a colorless crystal or white crystalline solid . It is insoluble in water . The physical-chemical properties of chlorinated dibenzo-p-dioxins have been studied extensively .Scientific Research Applications

Radiolytic Degradation Studies

- Radiolytic Degradation in Organic Solvents : Zhao et al. (2007) investigated the degradation of Octachlorodibenzo-p-dioxin (OCDD) using Co γ-ray in organic solvents like ethanol, n-nonane, and toluene. They found that degradation was more efficient in ethanol and that the addition of ethanol to dioxin-containing liquid wastes enhanced the degradation of dioxins effectively (Zhao et al., 2007).

Toxic Equivalency Factor Reevaluation

- WHO Reevaluation of Toxic Equivalency Factors : Van den Berg et al. (2006) conducted a reevaluation of toxic equivalency factors (TEFs) for dioxin-like compounds, including octachlorodibenzo-p-dioxin, by the World Health Organization. They focused on a combination of unweighted relative effect potency distributions, expert judgment, and point estimates to revise TEF values (Van den Berg et al., 2006).

Analytical Methods for Dioxins in Biological Samples

- Evaluation of Aqueous KOH Digestion and Hexane Extraction : Tsutsumi et al. (2003) evaluated the extraction of dioxins, including Octachlorodibenzo-p-dioxin, from retailed fish using aqueous KOH digestion followed by hexane extraction. They found good recoveries for dioxins in various kinds of fish, making this method useful for dioxin analysis in retailed fish (Tsutsumi et al., 2003).

Feed Additives and Dioxin Concentrations

- Concentrations in Animal Feed Additives : Ossowski et al. (2020) assessed the concentration of dioxins, including Octachlorodibenzo-p-dioxins, in natural feed additives used in animal nutrition. They found that the concentrations of individual sorbents were below the detection or quantification limits, indicating their suitability as feed additives (Ossowski et al., 2020).

Dechlorination Studies

- Dechlorination in Ethanol-Water Solution : Zhang et al. (2007) studied the dechlorination of OCDD in an ethanol-water solution using Pd/C catalysts. They observed efficient degradation of OCDD to low dechlorinated congeners and a high yield of chlorine-free products (Zhang et al., 2007).

Phototransformation Studies

- Phototransformation on Soil Surface : Liu et al. (2002) investigated the phototransformation of OCDD by photolysis of pentachlorophenol on soil surfaces. They found that OCDD and heptachlorodibenzo-p-dioxin were detectable in the products, with variations depending on soil types (Liu et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-WCGVKTIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921369 | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114423-97-1 | |

| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorodibenzo-p-dioxin-13C12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)

![Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate](/img/structure/B3064501.png)